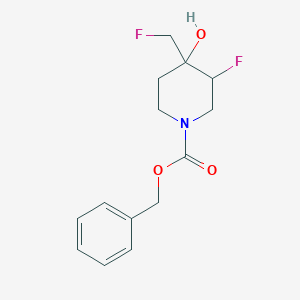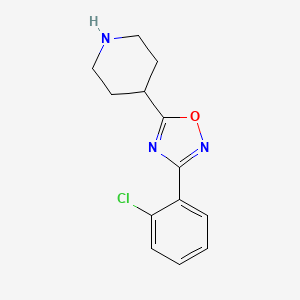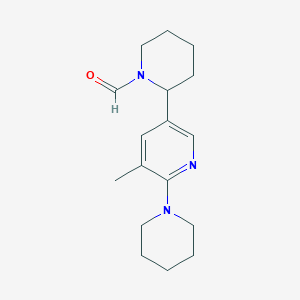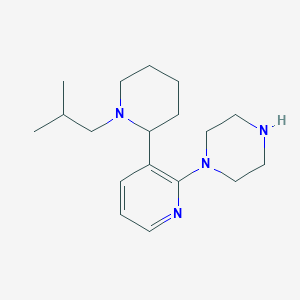
benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-3-Fluor-4-(Fluormethyl)-4-hydroxypiperidin-1-carboxylat ist eine fluorierte organische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und Eigenschaften in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Das Vorhandensein von Fluoratomen in seiner Struktur verleiht ihm besondere Eigenschaften, die es in der Pharmakologie, Agrochemie und Materialwissenschaft wertvoll machen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Benzyl-3-Fluor-4-(Fluormethyl)-4-hydroxypiperidin-1-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Verwendung fluorierter Reagenzien und Piperidinderivate. Die Reaktionsbedingungen erfordern häufig kontrollierte Temperaturen und das Vorhandensein von Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann großtechnische organische Synthesetechniken umfassen, einschließlich der Verwendung von Durchflussreaktoren, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Das Verfahren kann auch Reinigungsschritte wie Kristallisation oder Chromatographie umfassen, um die reine Verbindung zu isolieren.
Chemische Reaktionsanalyse
Reaktionstypen
Benzyl-3-Fluor-4-(Fluormethyl)-4-hydroxypiperidin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um Ketone oder Aldehyde zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Alkoholderivate zu bilden.
Substitution: Die Fluoratome können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen können Reagenzien wie Natriumiodid (NaI) oder Kaliumfluorid (KF) beinhalten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen führen, während die Reduktion verschiedene Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Benzyl-3-Fluor-4-(Fluormethyl)-4-hydroxypiperidin-1-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer fluorierter Verbindungen verwendet.
Biologie: Untersucht auf seine potenziellen Wechselwirkungen mit biologischen Molekülen und seine Auswirkungen auf zelluläre Prozesse.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich seiner Rolle in der Medikamentenentwicklung.
Industrie: Wird bei der Herstellung von Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. erhöhte Stabilität oder Reaktivität.
Wirkmechanismus
Der Wirkmechanismus von Benzyl-3-Fluor-4-(Fluormethyl)-4-hydroxypiperidin-1-carboxylat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Fluoratome in der Verbindung können ihre Bindungsaffinität und Selektivität verstärken, was zu spezifischen biologischen Wirkungen führt. Die beteiligten Pfade können die Hemmung oder Aktivierung bestimmter Enzyme, die Modulation der Rezeptoraktivität oder die Veränderung zellulärer Signalprozesse umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the use of fluorinated reagents and piperidine derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as crystallization or chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition or activation of certain enzymes, modulation of receptor activity, or alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzyl-3-Fluor-4-morpholinophenylcarbamate: Eine weitere fluorierte Verbindung mit ähnlichen Strukturmerkmalen.
4-Benzyl-4-Fluor-3-phenylisoxazol-5(4H)-on: Eine Verbindung mit einem Fluoratom und einer Benzylgruppe, die in verschiedenen chemischen Anwendungen eingesetzt wird.
Einzigartigkeit
Benzyl-3-Fluor-4-(Fluormethyl)-4-hydroxypiperidin-1-carboxylat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C14H17F2NO3 |
|---|---|
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H17F2NO3/c15-10-14(19)6-7-17(8-12(14)16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10H2 |
InChI-Schlüssel |
FDMJTUQOQPSWKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(C1(CF)O)F)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonan-1-yl] oxalate](/img/structure/B11816315.png)

![5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine](/img/structure/B11816327.png)
![4-[(2-fluorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11816330.png)




![N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11816356.png)




